molecular formula C7H4F2O3 B2892592 3,5-Difluoro-4-hydroxybenzoic acid CAS No. 74799-63-6

3,5-Difluoro-4-hydroxybenzoic acid

Cat. No.: B2892592
CAS No.: 74799-63-6
M. Wt: 174.103
InChI Key: ONYKRDQINKHFQS-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H4F2O3. It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 3rd and 5th positions, and a hydroxyl group is substituted at the 4th position.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can yield alcohols, and substitution can yield various substituted benzoic acids .

Scientific Research Applications

3,5-Difluoro-4-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4F2O3C_7H_4F_2O_3 . It is also identified by the CAS number 74799-63-6 . The compound has a variety of applications, particularly in scientific research.

Scientific Research Applications

While the provided search results do not offer extensive details on specific applications of this compound, they do provide some context and related information:

  • Synthesis of related compounds: this compound is used in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs .
  • General Use of 4-hydroxybenzoic acid: The broader family of p-hydroxybenzoic acids and their derivatives possess biological activities .
  • Precursor in synthesizing azomethine compounds: 4-hydroxybenzoic acid can be used to synthesize azomethine compounds with primary amine derivatives .
  • Stabilizing polymers: 3,5-dialkyl-4-hydroxybenzoic acids are useful as stabilizers in polymers against degradation from UV radiation .

Safety and Hazards

This compound presents several hazards :

  • Harmful if swallowed
  • Causes skin irritation
  • Causes serious eye irritation
  • May cause respiratory irritation

Safety Precautions :

  • Avoid breathing dust/fume/gas/mist/vapors/spray.
  • Wash skin thoroughly after handling.
  • Wear protective gloves/protective clothing/eye protection/face protection.
  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition can be useful in various applications, including cosmetics and medicine.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-Difluoro-4-hydroxybenzoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of two fluorine atoms at the 3rd and 5th positions enhances its stability and reactivity compared to other hydroxybenzoic acids .

Biological Activity

3,5-Difluoro-4-hydroxybenzoic acid (DFHBA) is a fluorinated derivative of 4-hydroxybenzoic acid, which has garnered attention in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DFHBA, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H4F2O3C_7H_4F_2O_3 and is characterized by the presence of two fluorine atoms at positions 3 and 5 on the benzene ring, along with a hydroxyl group at position 4. This unique structure contributes to its distinct biological properties.

Antimicrobial Activity

Research indicates that DFHBA exhibits significant antimicrobial properties. In a study focusing on derivatives of 4-hydroxybenzoic acid, DFHBA was shown to inhibit the growth of various fungi and bacteria. The compound demonstrated notable activity against Botrytis cinerea and Colletotrichum unicolor, with inhibition rates reaching up to 85% at certain concentrations .

Table 1: Antimicrobial Activity of DFHBA Derivatives

CompoundTarget OrganismInhibition (%) at 50 µg/mL
This compoundB. cinerea82.1
C. unicolor85.9
Sclerotinia sclerotiorumAlmost complete inhibition

Enzyme Inhibition

DFHBA has been investigated for its ability to inhibit specific enzymes involved in microbial metabolism. Its derivatives have shown promise in inhibiting laccase enzymes from white-rot fungi, which are crucial for lignin degradation . The inhibition of such enzymes can be pivotal in controlling fungal growth and enhancing agricultural productivity.

The mechanism by which DFHBA exerts its antimicrobial effects may involve the disruption of cellular processes in target organisms. The presence of fluorine atoms enhances lipophilicity, potentially facilitating better membrane penetration and leading to increased bioactivity compared to non-fluorinated analogs .

Case Studies

A notable case study involved the use of DFHBA in a mouse model demonstrating its potential in mitigating multisystemic diseases related to mitochondrial dysfunction. Supplementation with DFHBA was found to stimulate endogenous coenzyme Q10 biosynthesis, improving mitochondrial function and rescuing cardiac insufficiency . This suggests that DFHBA may have therapeutic applications beyond antimicrobial activity, particularly in metabolic disorders.

Safety and Toxicity

While DFHBA shows promising biological activity, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that DFHBA has a favorable safety margin; however, further studies are necessary to establish comprehensive toxicity data and potential side effects associated with long-term use .

Properties

IUPAC Name

3,5-difluoro-4-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYKRDQINKHFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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